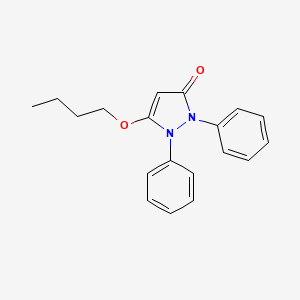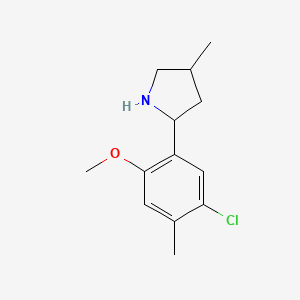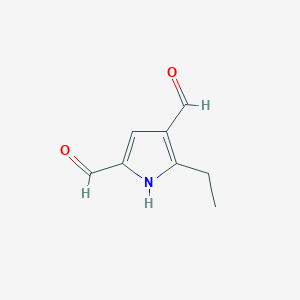
6,7-Dibromo-3,6-dimethyloctahydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dibromo-3,6-dimethyloctahydrobenzofuran is a chemical compound with the molecular formula C10H16Br2O. It is a member of the benzofuran family, characterized by a fused benzene and furan ring system. This compound is notable for its two bromine atoms at the 6 and 7 positions and two methyl groups at the 3 and 6 positions, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-3,6-dimethyloctahydrobenzofuran typically involves the bromination of a precursor compound. One common method is the bromination of 3,6-dimethyloctahydrobenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-3,6-dimethyloctahydrobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
6,7-Dibromo-3,6-dimethyloctahydrobenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Dibromo-3,6-dimethyloctahydrobenzofuran involves its interaction with specific molecular targets. The bromine atoms and the benzofuran ring system play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dibromo-3,6-dimethyloctahydro-1-benzofuran
- 5,6-Dibromo-1H-benzotriazole
- 4,5,6,7-Tetrabromo-1H-benzotriazole
Uniqueness
6,7-Dibromo-3,6-dimethyloctahydrobenzofuran is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
832721-47-8 |
|---|---|
Molecular Formula |
C10H16Br2O |
Molecular Weight |
312.04 g/mol |
IUPAC Name |
6,7-dibromo-3,6-dimethyl-3,3a,4,5,7,7a-hexahydro-2H-1-benzofuran |
InChI |
InChI=1S/C10H16Br2O/c1-6-5-13-8-7(6)3-4-10(2,12)9(8)11/h6-9H,3-5H2,1-2H3 |
InChI Key |
FMOAFZXSKCZQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2C1CCC(C2Br)(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-fluoro-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15208459.png)
![4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B15208467.png)
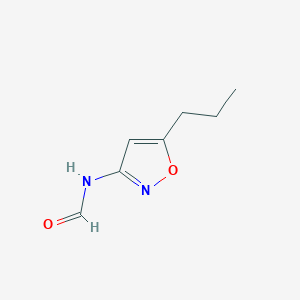


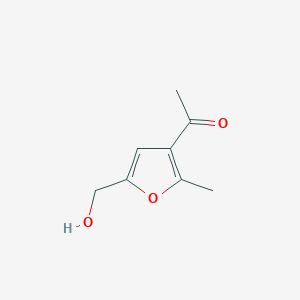
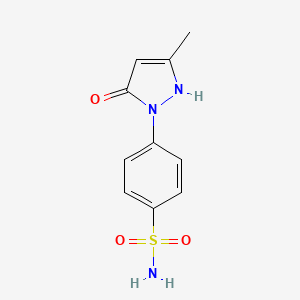
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)
![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)


